molecular formula C12H14O2 B043039 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde CAS No. 288401-39-8

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde

Cat. No. B043039
M. Wt: 190.24 g/mol
InChI Key: SMAZJJITMLCYIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane carbaldehydes, including compounds similar to 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde, can be achieved through multiple pathways. A notable method involves TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthetic chemistry (Kumar, Dey, & Banerjee, 2018).

Molecular Structure Analysis

The molecular structure of cyclopropane carbaldehydes plays a crucial role in their reactivity and the type of chemical reactions they undergo. The cyclopropane ring introduces strain into the molecule, which can significantly influence its chemical behavior. For example, the photoreduction of cycloalkanecarbaldehydes reveals the impact of the cyclopropane ring on the molecule's reactivity under photochemical conditions (Funke & Cerfontain, 1976).

Chemical Reactions and Properties

Cyclopropane carbaldehydes undergo a variety of chemical reactions, including nucleophilic additions with high stereoselectivity due to their unique structural elements. For instance, the unusual 1,4-chelation-controlled nucleophilic addition to aldehydes showcases the specific reactivity patterns of cyclopropane carbaldehydes (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).

Scientific Research Applications

Exploitation in Cyclopropyl Carbaldehyde Synthesis

Prins Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran : Kumar et al. (2018) detailed a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, offering a highly stereoselective construction of (E)-hexahydrooxonines. This process was expanded to include 3-butyn-1-ol, leading to bicyclic products like 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran, showcasing the versatility of cyclopropyl carbaldehydes in synthesizing complex cyclic structures (Kumar, Dey, & Banerjee, 2018).

Ring Opening and Functionalization

Regio-, Diastereo-, and Enantioselective Chlorochalcogenation : Wallbaum et al. (2016) explored the organocatalyst-mediated treatment of meso-cyclopropyl carbaldehydes with sulfenyl and selenyl chlorides. This process yields 1,3-chlorochalcogenated products, showcasing a novel approach to functionalizing cyclopropane carbaldehydes in a highly selective manner (Wallbaum, Garve, Jones, & Werz, 2016).

Cyclopropyl Radical Cyclizations

Cyclopropyl Radical Intramolecular Aromatic Substitutions : Fahey et al. (2013) demonstrated the utility of cyclopropyl carbaldehydes in Bu3SnH-mediated radical cyclizations, yielding cyclopropane-fused adducts. This methodology underscores the potential of cyclopropyl carbaldehydes in constructing fused ring systems (Fahey, Coyle, McArdle, & Aldabbagh, 2013).

Stereoselective Synthesis

Stereoselective Organic Synthesis : Hussain et al. (2009) introduced a practical application of 1-alkenyl-1,1-heterobimetallic intermediates derived from cyclopropyl carbaldehydes in the synthesis of cyclopropyl alcohol boronate esters, demonstrating the role of cyclopropyl carbaldehydes in creating versatile building blocks for stereoselective organic synthesis (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009).

Safety And Hazards

Specific safety and hazard information for 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is not provided in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of Montelukast, ongoing research into improving the synthesis and effectiveness of Montelukast may involve this compound1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAZJJITMLCYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde

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